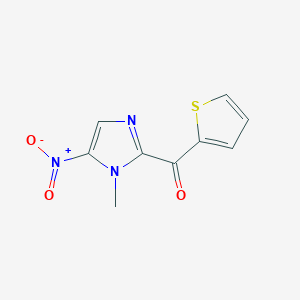
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is a compound that features a unique combination of imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials
准备方法
The synthesis of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-nitroimidazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes would be scaled up for larger-scale production. The use of continuous flow reactors and other advanced techniques could potentially improve the efficiency and yield of the synthesis.
化学反应分析
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development. It has been studied for its antibacterial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new therapeutic agents.
作用机制
The mechanism of action of (1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antibacterial and anticancer effects .
相似化合物的比较
(1-Methyl-5-nitro-1H-imidazol-2-yl)(thiophen-2-yl)methanone can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Tinidazole: Another nitroimidazole antibiotic with similar uses to metronidazole.
Omeprazole: A proton pump inhibitor that contains an imidazole ring and is used to treat acid-related disorders.
属性
CAS 编号 |
85869-05-2 |
|---|---|
分子式 |
C9H7N3O3S |
分子量 |
237.24 g/mol |
IUPAC 名称 |
(1-methyl-5-nitroimidazol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H7N3O3S/c1-11-7(12(14)15)5-10-9(11)8(13)6-3-2-4-16-6/h2-5H,1H3 |
InChI 键 |
GLSJDPBJLQGKAN-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1C(=O)C2=CC=CS2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)

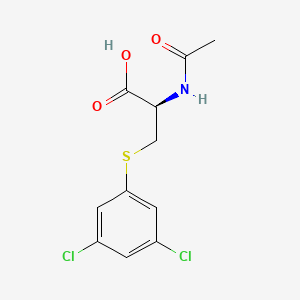
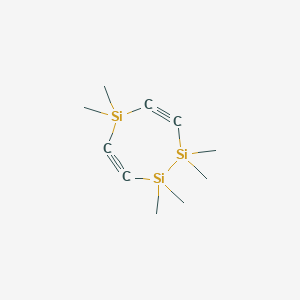
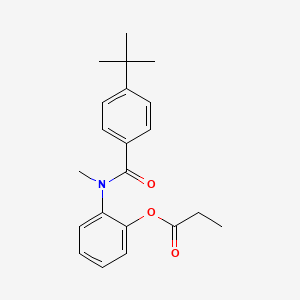
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
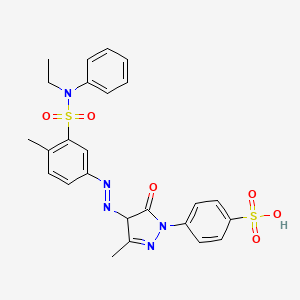
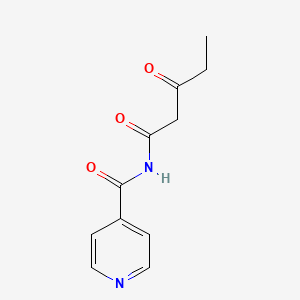
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
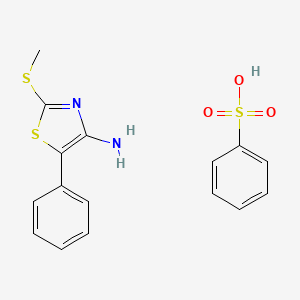
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
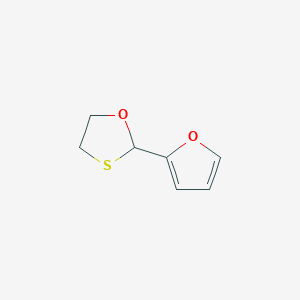
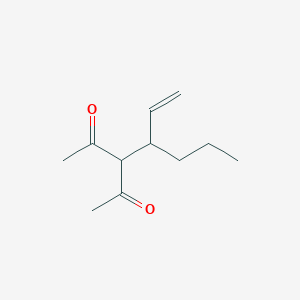
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
